
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives can be synthesized in six steps. This includes esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford an intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gives the final product .Scientific Research Applications
Antibacterial and Antitumor Applications
A notable application is in the development of potential antibacterial and antitumor agents. Research has demonstrated that derivatives of this compound exhibit moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. Additionally, certain derivatives have shown promising antitumor activity against a variety of human tumor cell lines, highlighting their potential in anticancer therapy (Desai et al., 2008), (Ramalingam et al., 2019), (Yurttaş et al., 2015).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Studies have synthesized benzimidazole derivatives of this compound and evaluated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These studies have revealed that such derivatives can significantly reduce the corrosion rate, offering protection for metal surfaces in industrial applications (Rouifi et al., 2020).
Quantum Mechanical and Molecular Docking Studies
Furthermore, quantum mechanical and molecular docking studies of certain derivatives have provided insights into their potential biological activities and interactions with biological targets. These computational studies help predict the binding efficiency and activity of these compounds against specific proteins or enzymes, contributing to the design of more effective therapeutic agents (Mary et al., 2020).
Photovoltaic Efficiency Modeling
In addition to biological applications, some derivatives have been studied for their potential use in dye-sensitized solar cells (DSSCs). Spectroscopic analyses along with photochemical and thermochemical modeling indicate that these compounds could serve as efficient photosensitizers, offering a pathway to more sustainable energy solutions (Mary et al., 2020).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-7-11-20(12-8-17)27-23(29)16-30-24-26-15-22(18-5-3-2-4-6-18)28(24)21-13-9-19(25)10-14-21/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZXJVTVZYVSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

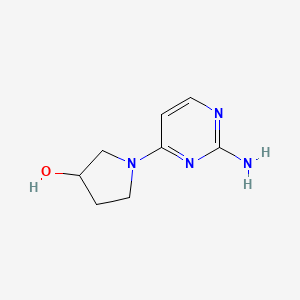
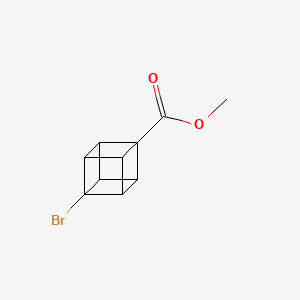
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)
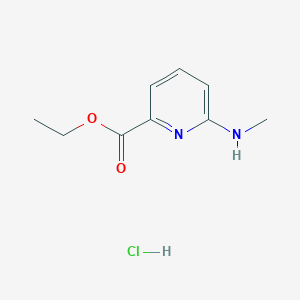


![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2431137.png)
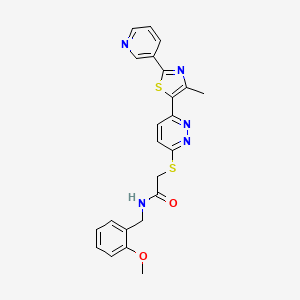
![N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2431141.png)
![5-Fluoro-3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2431144.png)
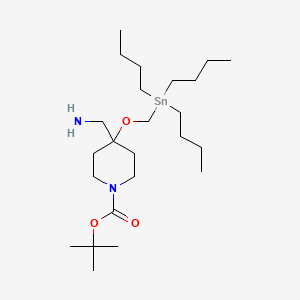

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2431147.png)
![methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2431148.png)